molecular formula C18H18N2O4 B353076 N-(4-methoxybenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 851988-87-9

N-(4-methoxybenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No.: B353076
CAS No.: 851988-87-9
M. Wt: 326.3g/mol
InChI Key: TZBKJLMVZZKYDZ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzoxazole ring, which is fused with a benzene ring, and a propanamide group attached to a methoxybenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzylamine and 2-aminobenzoic acid.

    Formation of Benzoxazole Ring: The first step involves the cyclization of 2-aminobenzoic acid with a suitable reagent like acetic anhydride to form the benzoxazole ring.

    Attachment of Propanamide Group: The benzoxazole intermediate is then reacted with 3-bromopropanoic acid or its derivatives under basic conditions to introduce the propanamide group.

    Final Coupling: The final step involves coupling the benzoxazole-propanamide intermediate with 4-methoxybenzylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-methoxybenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxybenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, this compound is investigated for its potential antimicrobial and antifungal properties. The benzoxazole ring is known to interact with microbial enzymes, inhibiting their activity and thus preventing the growth of pathogens.

Medicine

In medicine, derivatives of benzoxazole compounds, including this compound, are explored for their potential anti-inflammatory and anticancer activities. These compounds can interact with specific molecular targets in cells, leading to the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit key enzymes in the microbial metabolic pathways, leading to cell death. In anti-inflammatory applications, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
  • N-(4-methoxybenzyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
  • N-(4-methoxybenzyl)-3-(2-oxo-1,3-benzimidazol-3(2H)-yl)propanamide

Uniqueness

Compared to similar compounds, N-(4-methoxybenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is unique due to the presence of the benzoxazole ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, potentially leading to enhanced biological activity or selectivity.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-14-8-6-13(7-9-14)12-19-17(21)10-11-20-15-4-2-3-5-16(15)24-18(20)22/h2-9H,10-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBKJLMVZZKYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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